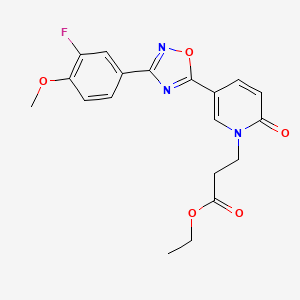

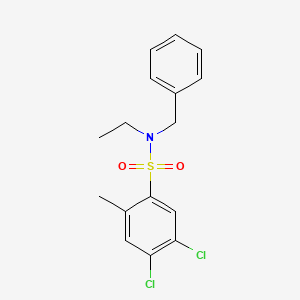

![molecular formula C22H28N4O3 B2617980 2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-81-6](/img/structure/B2617980.png)

2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” belongs to a class of pyrrolo[2,3-d]pyrimidin-4-one derivatives . These compounds have been designed and synthesized as corticotropin-releasing factor 1 (CRF 1) receptor antagonists . They have shown anticancer activities against HCT116, MCF-7, and Hep3B cancer cells .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-one derivatives involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring is based on these approaches .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction of 3M1POL with HO• radicals and Cl• atoms plays an important role in the oxidation mechanisms of 3M1POL .科学的研究の応用

Structural Analysis and Synthesis

- A study by Toze et al. (2015) elucidates the crystal structure of a compound with a related structural motif, highlighting the arrangement and conformation of fused tetracyclic systems including an azepane ring. This provides insights into the molecular geometry and potential reactivity of compounds with similar structures (Toze, Poplevin, Zubkov, Nikitina, Porras, & Khrustalev, 2015).

- Fülöp et al. (1987) detail the synthesis of partially saturated dipyrido[1,2-a:4,3-d]pyrimidin-11-ones via a catalytic hydrogen-transfer reaction, demonstrating a method for creating compounds with related frameworks (Fülöp, Huber, Dombi, & Bernáth, 1987).

Chemical Properties and Reactions

- Noguchi et al. (2007) explored the competitive thermal ene reaction and Diels-Alder reactions of compounds structurally similar to the target molecule, showing the versatility of such compounds in synthetic organic chemistry and potential applications in drug synthesis and material science (Noguchi, Sunagawa, Akao, Yamada, Yamamoto, & Kakehi, 2007).

- Research by Reisinger, Bernhardt, and Wentrup (2004) on tetrazolo[1,5-a]pyridines and 2-azidopyridines undergoing photochemical transformations provides a foundation for understanding the reactivity of nitrogen-containing heterocycles, which is relevant for developing novel chemical entities with potential pharmacological activities (Reisinger, Bernhardt, & Wentrup, 2004).

Applications in Fluorescence and Materials Science

- Schramm et al. (2006) highlight the synthesis of annelated 2-amino pyridines, including pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines, through a one-pot process. These compounds exhibit high fluorescence and partial pH sensitivity, suggesting applications in materials science, especially in the development of fluorescent markers and sensors (Schramm, Dediu, Oeser, & Müller, 2006).

作用機序

The mechanism of action of these compounds is related to their ability to inhibit certain receptors or enzymes. For instance, they have been found to inhibit the corticotropin-releasing factor 1 (CRF 1) receptor . They also have shown anticancer activities, suggesting they may inhibit certain pathways involved in cancer cell proliferation .

特性

IUPAC Name |

5-(azepane-1-carbonyl)-6-(3-methoxypropyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-16-9-7-12-26-19(16)23-20-17(21(26)27)15-18(25(20)13-8-14-29-2)22(28)24-10-5-3-4-6-11-24/h7,9,12,15H,3-6,8,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLPEOVWJHAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)

![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2617908.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)

![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2617910.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2617911.png)

![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)